

An In-depth Technical Guide to the Safety and Handling of Deferiprone-d3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **Deferiprone-d3**, a deuterated analog of the iron-chelating agent Deferiprone. **Deferiprone-d3** is primarily utilized as an internal standard for the quantification of Deferiprone in mass spectrometry-based analyses.[1][2] The following sections detail the potential hazards, proper handling procedures, experimental protocols, and other technical data relevant to laboratory use.

Safety and Hazard Information

Deferiprone-d3 is classified as a hazardous substance and requires careful handling to minimize exposure.[3]

GHS Hazard Classification

The substance is classified and labeled according to the Globally Harmonized System (GHS).



Hazard Class	Hazard Statement
Acute Toxicity - Oral (Category 4)	H302: Harmful if swallowed.
Skin Irritation (Category 2)	H315: Causes skin irritation.
Serious Eye Irritation (Category 2A)	H319: Causes serious eye irritation.
Reproductive Toxicity (Category 1B)	H360: May damage fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure) (Category 3)	H335: May cause respiratory irritation.

Hazard Pictograms:

- GHS07 (Exclamation Mark)
- GHS08 (Health Hazard)

Signal Word: Danger

Potential Health Effects

- Ingestion: Harmful if swallowed.[3] Animal studies on the unlabeled compound suggest that ingestion of less than 150g could be fatal or cause serious health damage.[3]
- Inhalation: May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[4]
- Skin Contact: Causes skin irritation.[3] Prolonged or repeated exposure should be avoided.
- Eye Contact: Causes serious eye irritation.[3]

Handling, Storage, and Disposal Safe Handling Procedures

To ensure safe handling, the following precautions should be observed:

 Personal Contact: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke when using this product.[5][6]



- Ventilation: Use in a well-ventilated area.[3][4] Appropriate exhaust ventilation should be available where dust is formed.[4]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles with side-shields.[4][5]
 - Hand Protection: Wear protective gloves.[3][5]
 - Body Protection: Wear impervious clothing and a P.V.C. apron. [3][5]
 - Respiratory Protection: A suitable respirator may be necessary if engineering controls are inadequate.[3][5]
- Hygiene: Wash hands thoroughly with soap and water after handling.[3][6] Launder contaminated clothing before reuse.[3]



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A logical workflow for the safe handling of **Deferiprone-d3**.

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of **Deferiprone-d3**.



Parameter	Recommendation	
Storage Temperature	-20°C[1][2]	
Shipping Temperature	Room temperature in the continental US; may vary elsewhere.[1]	
Stability	≥ 4 years when stored at -20°C.[1]	
Container	Keep container tightly closed in a dry and well-ventilated place.[4]	

Disposal Considerations

Dispose of contaminated material as waste according to federal and local regulations.[4] Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

Accidental Release and First-Aid Measures Accidental Release

- Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[3]
- Major Spills: Alert emergency responders and advise personnel in the area of the hazard's location and nature.[3]

First-Aid Measures

- Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[4][6]
- Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
- Eye Contact: Rinse with water for at least 15 minutes. Consult a doctor.[4][6]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]



Physical and Chemical Properties

Property	Value	
Formal Name	3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)- pyridinone[1]	
CAS Number	1346601-82-8[1]	
Molecular Formula	C7H6D3NO2[1]	
Formula Weight	142.2[1]	
Appearance	A solid.[1] Unlabeled Deferiprone is a white to pinkish-white powder.[7]	
Purity	≥99% deuterated forms (d1-d3)[1]	
Solubility	Soluble in DMSO.[1] Unlabeled Deferiprone is sparingly soluble in water and methanol.[8]	
Melting Point	Unlabeled Deferiprone: 272-278°C[7][9]	
Stability	Stable for at least 4 years when stored at -20°C. [1]	

Toxicological Information

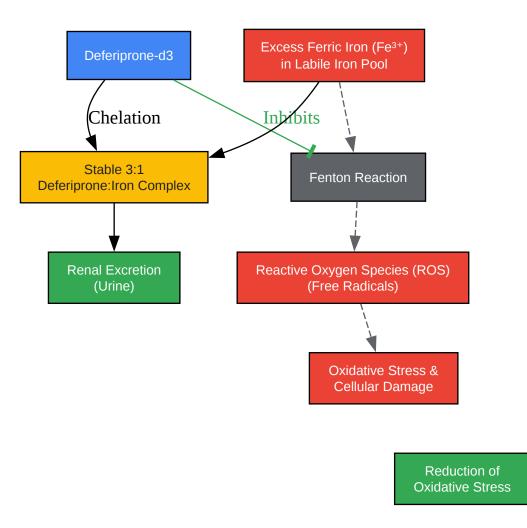
Toxicological data for **Deferiprone-d3** is limited; however, data for the unlabeled parent compound, Deferiprone, is available.

Test	Species	Route	Value
LD50	Rat	Oral	2 g/kg
LD50	Mouse	Intraperitoneal	983 mg/kg
LD50	Rat	Intraperitoneal	600 mg/kg

Mechanism of Action



Deferiprone is an iron-chelating agent with a high affinity for ferric ions (Fe³⁺).[10][11] It binds with ferric ions to form a stable, neutral 3:1 (deferiprone:iron) complex.[1][10][11] This complex is water-soluble and can be excreted from the body, primarily through urine.[7][11] By chelating excess iron, Deferiprone reduces the labile iron pool within cells, which in turn mitigates the formation of harmful free radicals via the Fenton reaction, thus reducing oxidative stress and cellular damage.[11]



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Mechanism of action of Deferiprone as an iron chelator.

Experimental ProtocolsSynthesis of Deferiprone

A common and efficient method for the synthesis of Deferiprone involves a one-pot reaction of maltol with methylamine.[12][13][14]



- Reactants: Maltol and methylamine.
- Solvent: A mixture of water and ethanol is typically used.[12]
- Procedure: The reaction is carried out under mild conditions.[12] The simplicity and high
 yield of this method have made it widely adopted.[12][13]
- Characterization: The structure of the resulting Deferiprone can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[12]

Note: The synthesis of **Deferiprone-d3** would involve using a deuterated starting material, such as methyl-d3-amine.

Analytical Methods for Quantification

Several analytical methods have been developed for the estimation of Deferiprone in pharmaceutical preparations and biological samples.[8]

Method	Key Parameters	
UV Spectrophotometry	Wavelength (λmax): ~278 nmSolvent: WaterLinearity Range: 2-12 μg/ml[8][15]	
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)	Column: C18Mobile Phase: Methanol-buffer (e.g., 40:60 v/v)Detector: UV/VIS at 280 nmLinearity Range: 10-60 μg/mL[15][16]	
Liquid Chromatography-Mass Spectrometry (LC-MS)	Column: High-resolution monolithicMobile Phase: Gradient elution with ammonium formate, water, and methanollonization: Electrospray Ionization (ESI), positive polarityLinearity Range: 0.5-17.5 mM[16]	

General In Vitro Experimental Workflow

Deferiprone has been studied in various in vitro models to assess its biological activities, such as its antioxidant and anti-ferroptosis effects.[1]



A general workflow for assessing the in vitro effects of Deferiprone.

Summary of In Vitro Studies

Cell Line/System	Deferiprone Concentration	Observed Effect
HT-1080 fibrosarcoma cells	100 μΜ	Reverses ferroptosis induced by erastin.[1]
Primary rat hepatocytes	50 μΜ	Inhibits lipid peroxidation.[1]
Primary rat hepatocytes	200 μΜ	Reduces levels of intracellular iron.[1]
Doxorubicin-treated myocytes	100 μΜ	Protects from doxorubicin- induced lactate dehydrogenase release.[17]
Iron-loaded heart cells	0.3 mM	Effective in inhibiting radioactive iron mobilization. [17]
Human tumor cell lines (HSC- 2, HL-60)	IC50: 9.9 - 13.5 μg/mL	Exhibits cytotoxic effects.[17]
Human nasal epithelial cells (HNECs) & fibroblasts	Up to 10 mM	Non-toxic; delayed fibroblast migration and reduced IL-6 and collagen production.[18]
Burkholderia pseudomallei	MIC: 4-64 μg/mL	Inhibits planktonic growth and reduces biofilm formation.[19] [20]

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